3-bromo-4-phenylbutan-2-one chemical properties
3-bromo-4-phenylbutan-2-one chemical properties
An In-depth Technical Guide to 3-bromo-4-phenylbutan-2-one: Properties, Synthesis, and Reactivity
Introduction
3-bromo-4-phenylbutan-2-one, a halogenated derivative of benzylacetone, stands as a pivotal intermediate in modern organic synthesis. As an α-halo ketone, its chemical behavior is dominated by the interplay between the carbonyl group and the adjacent carbon-bromine bond, rendering it a potent electrophile and a versatile building block for a diverse array of more complex molecules. This guide offers an in-depth exploration of its chemical properties, synthesis, and characteristic reactivity, providing researchers, scientists, and drug development professionals with the technical insights necessary to effectively harness its synthetic potential. Understanding the nuances of this reagent is critical for its application in constructing pharmaceutical scaffolds and other high-value chemical entities.
Core Chemical and Physical Properties
The utility of a synthetic intermediate is fundamentally linked to its physical and chemical properties. While comprehensive experimental data for 3-bromo-4-phenylbutan-2-one is not extensively published, its key characteristics can be reliably predicted based on its structure and data from analogous compounds.
Physicochemical Data Summary
| Property | Value | Source |
| IUPAC Name | 3-bromo-4-phenylbutan-2-one | - |
| CAS Number | 55985-68-7 | [1] |
| Molecular Formula | C₁₀H₁₁BrO | [1][2] |
| Molecular Weight | 227.10 g/mol | [1][2] |
| Canonical SMILES | CC(=O)C(Br)Cc1ccccc1 | [1] |
| InChIKey | VVSQAKKEJGMRSP-UHFFFAOYSA-N | [1] |
| LogP (Computed) | 2.58 | [1] |
| Appearance | Expected to be a liquid or low-melting solid | Inferred |
Spectroscopic Profile (Anticipated)
Spectroscopic analysis is essential for confirming the identity and purity of the compound after synthesis. The expected spectral characteristics are as follows:
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be characterized by distinct signals corresponding to the different proton environments. The benzylic protons (CH₂) adjacent to the phenyl ring would appear as a multiplet, coupled to the methine proton (CHBr). The methine proton itself would likely be a doublet of doublets, coupled to both the benzylic protons and the methyl protons. The methyl protons (CH₃) of the acetyl group would appear as a singlet. Based on data for the analogous 3-chloro-4-phenylbutan-2-one, the key methine proton (CHX) signal would be expected around 4.4 ppm.[3]
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show a peak for the carbonyl carbon around 200 ppm. The carbon bearing the bromine (CHBr) would be significantly downfield. Signals for the phenyl ring carbons, the benzylic carbon, and the methyl carbon would also be present in their characteristic regions.
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IR (Infrared) Spectroscopy: A strong, sharp absorption band between 1715-1725 cm⁻¹ is expected, which is characteristic of the C=O stretch in a ketone. Additional bands corresponding to C-H bonds of the aromatic and aliphatic portions, as well as the C-Br stretch at lower wavenumbers, would also be observed.
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MS (Mass Spectrometry): The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity (M and M+2) for the molecular ion, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Synthesis of 3-bromo-4-phenylbutan-2-one
The most direct and widely adopted strategy for synthesizing α-halo ketones is the halogenation of a ketone at the α-carbon.[4] For 3-bromo-4-phenylbutan-2-one, this involves the selective bromination of its precursor, 4-phenylbutan-2-one (benzylacetone).
Synthetic Workflow
The synthesis is a straightforward transformation of a commercially available ketone into the desired α-bromo ketone.
Caption: General workflow for the synthesis of 3-bromo-4-phenylbutan-2-one.
Mechanism: Acid-Catalyzed α-Bromination
The reaction proceeds through an enol intermediate, which is the key nucleophile. The acid catalyst is crucial because it accelerates the tautomerization of the ketone to its enol form, which is the rate-determining step.[5][6]
Caption: Mechanism of acid-catalyzed α-bromination of a ketone.
Experimental Protocol: Synthesis via Bromine in Acetic Acid
This protocol describes a standard method for α-bromination. The choice of an acid catalyst and a suitable solvent is critical for controlling the reaction rate and minimizing side products.
Materials:
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4-phenylbutan-2-one (Benzylacetone)
-
Bromine (Br₂)
-
Glacial Acetic Acid
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Sodium bicarbonate (sat. aq. solution)
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Sodium thiosulfate (10% aq. solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Dichloromethane (or Diethyl Ether)
Procedure:
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Reactor Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, an addition funnel, and a reflux condenser with a gas outlet connected to a scrubber (e.g., containing sodium thiosulfate solution) to neutralize HBr gas byproduct.
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Initial Charge: Dissolve 4-phenylbutan-2-one (1.0 eq) in glacial acetic acid.
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Bromine Addition: Prepare a solution of bromine (1.0 eq) in glacial acetic acid and charge it to the addition funnel. Add the bromine solution dropwise to the stirring ketone solution at room temperature. The characteristic red-brown color of bromine should dissipate as it is consumed. A slight warming of the reaction mixture may be observed.
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Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
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Quenching: Carefully pour the reaction mixture into a beaker containing ice water.
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Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3x).
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Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acetic acid), and 10% sodium thiosulfate solution (to remove any unreacted bromine). Finally, wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 3-bromo-4-phenylbutan-2-one.
Chemical Reactivity and Synthetic Utility
The synthetic power of 3-bromo-4-phenylbutan-2-one stems from its identity as an α-halo ketone. The electron-withdrawing nature of the adjacent carbonyl group activates the C-Br bond, making it an excellent substrate for nucleophilic substitution and a precursor for other functional groups.[7]
Key Reaction Pathways
Caption: Major reaction pathways for 3-bromo-4-phenylbutan-2-one.
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Nucleophilic Substitution (S_N2): This is the most common reaction pathway.[7] Due to steric hindrance and the instability of a potential carbocation at the α-position, the reaction proceeds via an S_N2 mechanism. It is highly effective with soft, less basic nucleophiles like iodide, carboxylates, or amines.[8] This pathway is fundamental for building molecular complexity by introducing new functional groups at the α-position.
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Elimination (Dehydrobromination): In the presence of a non-nucleophilic base (e.g., pyridine, DBU), 3-bromo-4-phenylbutan-2-one can undergo elimination to form the corresponding α,β-unsaturated ketone, 4-phenyl-3-buten-2-one (benzylideneacetone).[5] This is a crucial transformation, as α,β-unsaturated carbonyls are themselves versatile intermediates in Michael additions and Diels-Alder reactions.
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Favorskii Rearrangement: Treatment with strong, sterically hindered bases (like alkoxides) can induce the Favorskii rearrangement.[7] This complex reaction involves the formation of a cyclopropanone intermediate, which then opens to yield a rearranged carboxylic acid derivative. This pathway offers a route to skeletal reorganization.
Applications in Drug Discovery and Development
While specific applications of 3-bromo-4-phenylbutan-2-one are not widely documented, its value can be inferred from the general utility of α-halo ketones in medicinal chemistry.
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Scaffold for Heterocycles: α-Halo ketones are classic starting materials for synthesizing a vast range of heterocycles, including thiazoles, imidazoles, and furans, which are common motifs in pharmaceuticals.[9] For instance, reaction with thiourea or thioamides is a standard method for constructing the thiazole ring.
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Covalent Inhibitors: The electrophilic nature of the α-carbon makes it a potential warhead for covalent inhibitors. In drug design, a molecule containing this moiety could be targeted to the active site of an enzyme, where a nucleophilic amino acid residue (like cysteine or histidine) could attack the α-carbon, forming an irreversible covalent bond and deactivating the protein.
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Intermediate for Lead Compound Modification: The introduction of bromine into a molecule is a known strategy in drug design, potentially enhancing binding affinity or altering metabolic stability.[10] As a reactive intermediate, 3-bromo-4-phenylbutan-2-one allows for the facile introduction of diverse substituents at the α-position, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[11][12]
Safety and Handling
No specific safety data sheet (SDS) is available for 3-bromo-4-phenylbutan-2-one. However, based on the known hazards of analogous α-halo ketones, stringent safety precautions are mandatory.[2][13][14]
-
Hazards: Assumed to be a lachrymator (tear-inducing agent). Expected to be corrosive and cause severe irritation or burns to the skin, eyes, and respiratory tract.[2][14] It is also likely to be harmful if swallowed or inhaled.[2]
-
Personal Protective Equipment (PPE): All manipulations should be conducted inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area immediately with copious amounts of water.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and nucleophiles. The container should be tightly sealed.
Conclusion
3-bromo-4-phenylbutan-2-one is a highly valuable and reactive synthetic intermediate. Its chemical behavior, defined by the activated α-carbon, provides chemists with a reliable tool for nucleophilic substitution, elimination reactions, and skeletal rearrangements. The straightforward synthesis from benzylacetone, combined with its versatile reactivity, makes it an important building block for constructing complex molecular architectures, particularly in the fields of pharmaceutical research and fine chemical synthesis. Proper understanding of its properties, reaction mechanisms, and handling requirements is paramount to leveraging its full synthetic potential safely and effectively.
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